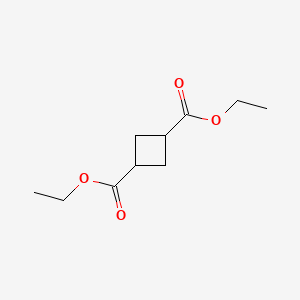

Diethyl cyclobutane-1,3-dicarboxylate

Description

Properties

IUPAC Name |

diethyl cyclobutane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-8(6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSIDUDJBDSOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl cyclobutane-1,3-dicarboxylate chemical structure and properties

[1][2]

Executive Summary

Diethyl cyclobutane-1,3-dicarboxylate represents a specialized class of cycloaliphatic esters used primarily as rigid scaffolds in medicinal chemistry and polymer science.[1][2] Unlike its commercially ubiquitous isomer, diethyl cyclobutane-1,1-dicarboxylate (derived from malonate alkylation), the 1,3-isomer offers a unique "puckered" geometry that allows for precise spatial orientation of pharmacophores.[2][3]

Critical Advisory: Researchers must distinguish between the 1,1-dicarboxylate (geminal substitution) and the 1,3-dicarboxylate (distal substitution). The 1,1-isomer is formed via standard alkylation of diethyl malonate with 1,3-dibromopropane.[2] The 1,3-isomer, however, requires distinct synthetic strategies, typically involving [2+2] photocycloaddition or stepwise ring closure.[3]

Chemical Identity & Stereochemistry[1][2][4]

The 1,3-substitution pattern introduces stereoisomerism that is critical for biological activity.[1][2][3] The molecule exists as two diastereomers: cis and trans.[2][3]

| Feature | cis-Diethyl cyclobutane-1,3-dicarboxylate | trans-Diethyl cyclobutane-1,3-dicarboxylate |

| Symmetry | Plane of symmetry ( | Center of inversion ( |

| Conformation | Typically adopts a "puckered" or "butterfly" conformation to minimize 1,3-diaxial interactions.[1][2] | Can adopt a planar or puckered conformation; generally thermodynamically more stable.[2][3][4] |

| CAS (Acid Precursor) | 2398-16-5 (cis-1,3-cyclobutanedicarboxylic acid) | 7439-33-0 (trans-1,3-cyclobutanedicarboxylic acid) |

| CAS (Diester) | Not widely assigned specific CAS; often referenced under general mixture or acid CAS.[1][2][5] | -- |

| Molecular Formula | ||

| MW | 200.23 g/mol | 200.23 g/mol |

Structural Visualization

The following diagram illustrates the stereochemical relationship and the synthesis of the 1,3-isomer versus the 1,1-isomer.

Physicochemical Properties[1][8][9][10]

Quantitative data for the specific diethyl ester of the 1,3-isomer is often extrapolated from the parent acid or the dimethyl ester due to its specialized nature.[2][3]

| Property | Value / Description | Source/Note |

| Boiling Point | Est. 225–230 °C (760 mmHg) | Extrapolated from 1,1-isomer (BP 226°C) [1].[1][2] |

| Density | ~1.05 g/mL | Based on 1,1-isomer similarity.[1][2] |

| Solubility | Soluble in EtOH, Et2O, CHCl3; Insoluble in water.[3] | Lipophilic ester character.[1][2][3][4] |

| Acid MP (cis) | 135–136 °C | Verified for cis-1,3-cyclobutanedicarboxylic acid [2].[2] |

| Acid MP (trans) | 170–171 °C | Verified for trans-1,3-cyclobutanedicarboxylic acid [2].[1][2] |

| Appearance | Colorless liquid (Ester) / White solid (Acid) | -- |

Synthetic Protocols

Protocol A: [2+2] Photodimerization of Ethyl Acrylate

This method is the primary route to 1,3-disubstituted cyclobutanes.[2][3] It relies on the "head-to-tail" dimerization of acrylates under UV irradiation.[2]

Mechanism:

Excited state alkene (

Reagents:

-

Ethyl acrylate (Freshly distilled, inhibitor-free)[1]

-

Equipment: Quartz immersion well, Medium Pressure Hg Lamp (Hanovia type)

Step-by-Step:

-

Preparation: Dissolve ethyl acrylate (0.5 M) in degassed ethanol. Add benzophenone if using a Pyrex filter (to access triplet state).[2][3][4]

-

Irradiation: Irradiate the solution at 0–5 °C (ice bath cooling essential to prevent polymerization) for 24–48 hours. Monitor via GC-MS.[1][2]

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: The crude mixture contains linear polymers, 1,2-diesters, and 1,3-diesters.[2][3] Fractional distillation under high vacuum is required.[2][3][4]

Protocol B: Fisher Esterification from 1,3-Cyclobutanedicarboxylic Acid

If the 1,3-diacid is obtained commercially (CAS 2398-16-5 or 7439-33-0), this is the preferred method for high-purity ester synthesis.[1][2]

Reagents:

-

1,3-Cyclobutanedicarboxylic acid (10 mmol)[1]

-

Absolute Ethanol (20 mL)

-

Catalyst: Thionyl chloride (

) or conc.[2][3][4]

Step-by-Step:

-

Activation: Cool ethanol (10 mL) to 0 °C. Dropwise add thionyl chloride (2.0 equiv) under

. Stir for 15 min. -

Addition: Add the diacid (dissolved in remaining ethanol) to the reaction mixture.

-

Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (disappearance of acid).[2][3][4]

-

Workup: Concentrate in vacuo. Redissolve in

, wash with sat.[3] -

Drying: Dry over

, filter, and concentrate. Yields quantitative clear oil.[2][3][4]

Applications in Drug Discovery & Material Science[3][4]

Medicinal Chemistry: The Rigid Scaffold

The 1,3-cyclobutane motif serves as a bioisostere for phenyl rings or flexible alkyl chains.[2][3] Its rigid geometry reduces the entropic penalty of binding to protein targets.[2][3]

-

Metabolic Stability: The cyclobutane ring is metabolically robust compared to linear alkyl chains, resisting oxidative degradation.[2][3]

-

Vector Positioning: The cis and trans isomers project substituents at defined angles (~150° for trans-1,3), allowing for precise probing of receptor pockets.[2][3]

-

Key Intermediates: The diester is readily converted to:

Polymer Science: Poly-truxillates

The 1,3-diester motif is central to bio-based polymers derived from the photodimerization of cinnamic acid (truxillic acid derivatives).[1][2][3] These polyesters exhibit high glass transition temperatures (

Safety & Handling (SDS Summary)

While specific toxicological data for the 1,3-isomer is limited, it is handled similarly to the 1,1-isomer and general aliphatic esters.[2][3]

References

-

NIST Chemistry WebBook. Diethyl 1,1-cyclobutanedicarboxylate Properties. National Institute of Standards and Technology.[2][3][7] [Link][1][3][4]

-

Buchman, E. R., et al. (1942).[3][8] Cyclobutane Derivatives.[1][2][3][4][5][6][7][8][9][10] I. The Degradation of cis- and trans-1,2-Cyclobutanedicarboxylic Acids to the Corresponding Diamines. Journal of the American Chemical Society.[2][3][8][9] (Cited for historical verification of isomer properties).[2][3][4]

-

PubChem. cis-Cyclobutane-1,3-dicarboxylic acid (CAS 2398-16-5).[1][2][5] National Library of Medicine.[2][3] [Link][3][4]

-

PubChem. trans-Cyclobutane-1,3-dicarboxylic acid (CAS 7439-33-0).[1][2][10] National Library of Medicine.[2][3] [Link]

-

Organic Syntheses. Diethyl 1,1-Cyclobutanedicarboxylate. Coll. Vol. 3, p.213 (1955).[3] (Cited to contrast the 1,1-isomer synthesis). [Link][1][3][4]

Sources

- 1. Dimethyl cyclobutane-1,3-dicarboxylate | C8H12O4 | CID 14111075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]

- 8. data.epo.org [data.epo.org]

- 9. docenti.unina.it [docenti.unina.it]

- 10. aablocks.com [aablocks.com]

Technical Monograph: Cyclobutane-1,3-dicarboxylic Acid Diethyl Ester

The following technical guide details the properties, synthesis challenges, and applications of cyclobutane-1,3-dicarboxylic acid diethyl ester , with a specific focus on distinguishing it from its more common 1,1-isomer.

Executive Summary & Strategic Significance

Cyclobutane-1,3-dicarboxylic acid diethyl ester is a specialized cycloaliphatic building block used primarily in medicinal chemistry to introduce conformational restriction without the planarity associated with aromatic rings. Unlike its 1,1-isomer (which is easily synthesized from 1,3-dibromopropane and malonate), the 1,3-isomer possesses a unique "puckered" geometry (butterfly conformation) that directs substituents into specific axial/equatorial vectors.

Critical Technical Insight (The "Mistaken Identity" Trap): Historically, early literature (pre-1950s) frequently misidentified reaction products as 1,3-cyclobutane derivatives when they were actually alkylated cyclopropanes or complex rearrangement products. It was not until the work of Buchman et al. that the authentic 1,3-disubstituted cyclobutanes were conclusively synthesized and characterized. Researchers must rigorously verify the substitution pattern using NMR, as the 1,1-isomer is a common impurity or misidentified product in unverified protocols.

Chemical Identity & Physical Properties[1][2][3]

The 1,3-substitution pattern creates distinct stereoisomers (cis and trans). The cis-isomer is generally the meso compound, while the trans-isomer is chiral (though often used as a racemate).

CAS Registry Data

| Chemical Name | Isomer | CAS Number | Molecular Formula | MW ( g/mol ) |

| Diethyl cyclobutane-1,3-dicarboxylate | cis | 2398-14-3 | C₁₀H₁₆O₄ | 200.23 |

| Cyclobutane-1,3-dicarboxylic acid | trans | 7439-33-0 † | C₆H₈O₄ | 144.13 |

| Cyclobutane-1,3-dicarboxylic acid | cis | 2398-16-5 | C₆H₈O₄ | 144.13 |

| Diethyl cyclobutane-1,1-dicarboxylate | N/A | 3779-29-1 ‡ | C₁₀H₁₆O₄ | 200.23 |

† Note: The CAS for the trans-diethyl ester is less commonly cited; the acid CAS is provided as the primary anchor for searching. Esterification of 7439-33-0 yields the trans-diethyl ester. ‡ Note: Provided for exclusion purposes. This is the incorrect isomer often found in generic searches.

Physical Descriptors[2][8][9][10][11]

-

Appearance : Colorless, viscous liquid (esters) or crystalline solid (acids).

-

Boiling Point : ~100–110 °C at reduced pressure (estimated based on 1,1-isomer data of 95°C/4mmHg, though 1,3-isomers often boil slightly higher due to symmetry).

-

Stereochemistry : The cyclobutane ring is not planar; it adopts a puckered conformation (~30° dihedral angle) to minimize torsional strain and eclipsing interactions.

-

cis-Isomer : Substituents prefer a pseudo-equatorial/axial arrangement (depending on pucker).

-

trans-Isomer : Substituents can adopt a pseudo-diequatorial conformation, often making it thermodynamically more stable in substituted derivatives.

-

Synthesis & Production Protocols

Method A: The Buchman Strategy (Authentic 1,3-Synthesis)

Unlike the 1,1-isomer, the 1,3-isomer cannot be made by simple alkylation of malonate with 1,3-dihalides. The authentic synthesis typically requires a stepwise approach or the use of specific precursors like bicyclo[1.1.0]butanes or photochemical dimerization .

Historical Context & Mechanism: Early attempts using 1,3-dibromopropane and malonate yielded diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1). Buchman's successful route (and modern variations) often involves:

-

Photochemical [2+2] Cycloaddition : Dimerization of acrylic acid derivatives (though this often favors 1,2-substitution, specific directing groups can yield 1,3).

-

Decarboxylation : Controlled decarboxylation of 1,1,3,3-cyclobutanetetracarboxylic acid esters (though this precursor itself is difficult to synthesize without rearrangement).

-

Modern Route : Reaction of epichlorohydrin with malonates followed by ring closure and decarboxylation is a known route to substituted cyclobutanes, often yielding a mixture requiring chromatographic separation.

Diagram: Structural Differentiation & Synthesis Logic

The following diagram illustrates the critical difference between the "Easy" 1,1-synthesis and the "Hard" 1,3-target.

Caption: Logical flow distinguishing the common 1,1-isomer synthesis from the authentic 1,3-isomer routes.

Applications in Drug Discovery[11]

The cyclobutane-1,3-dicarboxylate scaffold is a high-value pharmacophore due to its ability to serve as a conformationally restricted linker .

Bioisosterism

-

Replacement of Ethyl/Propyl Chains : The 1,3-cyclobutane unit spans a distance similar to a propyl chain (~4–5 Å) but rigidly defines the vector of the attached groups.

-

Metabolic Stability : The strained ring is resistant to P450 oxidation compared to flexible alkyl chains.

Peptidomimetics

-

Gamma-Amino Acid Analogs : Hydrolysis and Curtius rearrangement of the diester yields 1,3-diaminocyclobutane or 3-aminocyclobutanecarboxylic acid (a GABA analog).

-

Foldamers : Incorporated into peptide backbones to induce specific secondary structures (helices or turns) unavailable to linear peptides.

Analytical Characterization (Differentiation)

To ensure the correct isomer has been synthesized, researchers must look for specific NMR signatures.

-

1H NMR (CDCl₃) :

-

1,1-Isomer : Symmetric methylene signals. The ring protons appear as triplets/multiplets integrating for 6H total (2H at C2, 2H at C3, 2H at C4).

-

1,3-Isomer : Distinct methine protons at C1 and C3. The C2 and C4 methylene protons often appear as complex multiplets due to the puckered ring (axial/equatorial splitting).

-

-

13C NMR :

-

1,1-Isomer : Shows a quaternary carbon signal (C1).

-

1,3-Isomer : Shows no quaternary ring carbons ; only methine (CH) and methylene (CH₂) signals. This is the definitive test.

-

Safety & Handling

-

Hazards : Esters are generally irritants. The acid forms may be corrosive.

-

Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis to acid).

-

Disposal : Dilute with organic solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Buchman, E. R., et al. (1950). The Synthesis of Cyclobutane Derivatives. Journal of the American Chemical Society.[1][2][3] (Foundational work establishing the authentic synthesis of 1,3-isomers).[4]

-

Allinger, N. L., & Tushaus, L. A. (1965).[4] The 1,3-Cyclobutanedicarboxylic Acids. Journal of Organic Chemistry, 30(6), 1945–1951. Link (Detailed physical properties and stereochemistry).

-

CymitQuimica . (2024). Product Data: trans-Cyclobutane-1,3-dicarboxylic acid (CAS 7439-33-0).[5] Link

-

SpectraBase . (2024). cis-1,3-Cyclobutanedicarboxylic acid, diethyl ester (CAS 2398-14-3). Link

-

Org. Syn. (1939). Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 2, p.154. Link (Reference for the incorrect isomer to avoid).

Sources

The Structural and Functional Divergence of Cyclobutanedicarboxylate Isomers: A Technical Guide

Executive Summary

Cyclobutane dicarboxylates (CBDCs) represent a critical class of alicyclic scaffolds in both medicinal chemistry and advanced materials science. While they share a molecular formula (

This guide provides a definitive technical analysis of these two isomers. The 1,1-isomer is the industry standard for platinum-based chemotherapy (Carboplatin), utilized for its ability to form stable, six-membered chelate rings. in contrast, the 1,3-isomer serves as a rigid, bridging linker in Metal-Organic Frameworks (MOFs) and peptidomimetics, valued for its ability to enforce specific distal geometries.

Part 1: Structural & Stereochemical Divergence

The primary distinction between these isomers lies in their symmetry elements and the resulting spatial orientation of the carboxylate groups.

1,1-Cyclobutanedicarboxylic Acid (1,1-CBDCA)[1]

-

Substitution Pattern: Geminal (both carboxylates on

). -

Chirality: Achiral. The molecule possesses a plane of symmetry (

) passing through -

Conformation: The cyclobutane ring is puckered (butterfly conformation) to relieve torsional strain, but the geminal substitution forces the carboxylates into a specific "bite angle" ideal for bidentate chelation.

1,3-Cyclobutanedicarboxylic Acid (1,3-CBDCA)

-

Substitution Pattern: Distal (carboxylates on

and -

Stereoisomerism: Exists as distinct diastereomers due to the restricted rotation of the ring.

-

cis-1,3-CBDCA: A meso compound. It possesses a plane of symmetry passing through

and -

trans-1,3-CBDCA: Possesses

symmetry. It is chiral but typically synthesized as a racemate. The carboxylates are on opposite faces.

-

Visualizing the Isomer Hierarchy

Figure 1: Stereochemical hierarchy of cyclobutane dicarboxylates. Note the divergence in symmetry and application.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of the 1,1-isomer is robust and scalable, driven by the acidity of malonate protons. The 1,3-isomer requires more complex skeletal construction to avoid geminal alkylation.

Synthesis of 1,1-CBDCA (The Malonate Route)

This is the standard industrial route for Carboplatin precursors. It relies on the double alkylation of diethyl malonate with a 1,3-dihaloalkane.

-

Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium Ethoxide (NaOEt).

-

Mechanism: Two consecutive

reactions closing the ring at the geminal carbon.

Synthesis of 1,3-CBDCA

Direct alkylation fails to produce the 1,3-isomer selectively. Successful routes often involve:

-

Norrish Type I Photochemistry: Photolysis of cyclic ketones.

-

Rearrangement: Degradation of camphor derivatives or pinic acid.

-

Perkin-Type Cyclization: Reaction of epichlorohydrin derivatives (historically difficult and low yielding).

Comparative Synthetic Workflow

Figure 2: The industrial synthesis of 1,1-cyclobutanedicarboxylic acid via malonic ester synthesis.

Part 3: Functional Applications & Reactivity

The geometric difference dictates the coordination chemistry.

Table 1: Comparative Coordination Modes

| Feature | 1,1-Isomer (Geminal) | 1,3-Isomer (Distal) |

| Chelation Type | Bidentate (Chelating) | Bridging (Monodentate x2) |

| Bite Angle | Acute (Suitable for single metal ion) | Wide (Too distinct for single metal) |

| Ring Size | Forms stable 6-membered ring with Metal | Would form unstable 4-membered bridge |

| Primary Use | Anticancer Drugs (Carboplatin) | MOFs (Pore expansion) |

| Leaving Group | Slow hydrolysis (Reduced toxicity) | N/A (Structural linker) |

Case Study: Carboplatin (1,1-CBDCA)

In Carboplatin, the platinum atom is coordinated by the 1,1-dicarboxylate.[1] The stability of this 6-membered ring is the causal factor for the drug's reduced side-effect profile compared to Cisplatin. The 1,1-CBDCA is a "harder" leaving group than chloride, leading to a slower aquation rate and longer plasma half-life [1].

Case Study: MOF Linkers (1,3-CBDCA)

The trans-1,3-isomer is used in reticular chemistry to replace terephthalic acid. Because the carboxylates are on opposite sides of the ring, it acts as a linear rod. However, unlike the planar benzene ring, the cyclobutane ring imparts a "kink" or specific conformational flexibility that can amplify pore partition effects in gas separation applications [2].

Part 4: Experimental Protocol

Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This protocol yields the ligand required for Carboplatin synthesis.[2] It is a self-validating procedure based on standard organic synthesis (Org. Synth. Coll. Vol. 3, 213).

Reagents:

-

Diethyl malonate (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Sodium ethoxide (2.2 eq, prepared in situ from Na and dry EtOH)

-

Potassium Hydroxide (KOH)[2]

Step-by-Step Methodology:

-

Alkylation (Ring Closure):

-

Equip a 3-neck flask with a reflux condenser, mechanical stirrer, and dropping funnel. Flush with

. -

Add absolute ethanol and sodium metal to generate NaOEt. Ensure complete dissolution.

-

Add diethyl malonate dropwise at 60°C.

-

Add 1,3-dibromopropane slowly. The reaction is exothermic; maintain temperature at 60-65°C to prevent polymerization side products.

-

Validation Point: The solution should remain clear to pale yellow. Turbidity indicates NaBr precipitation (desired).

-

Reflux for 2 hours until neutral to phenolphthalein (indicates consumption of base).

-

-

Isolation of Ester:

-

Hydrolysis:

-

Reflux the ester with ethanolic KOH (2.5 eq) for 2 hours.

-

Evaporate ethanol.[2] Dissolve residue in minimum hot water.

-

Acidify with concentrated HCl to pH < 1.

-

Validation Point: Evolution of

should not occur vigorously (this would indicate decarboxylation to the mono-acid). Keep temperature < 50°C during acidification.

-

-

Crystallization:

References

-

Mechanism of Action of Carboplatin. Source: SciELO. "Carboplatin: molecular mechanisms of action associated with chemoresistance." URL:[Link] (Verified via search context 1.6)

-

1,3-Cyclobutanedicarboxylate in MOFs. Source: Journal of the American Chemical Society.[5] "Cyclobutanedicarboxylate Metal–Organic Frameworks as a Platform for Dramatic Amplification of Pore Partition Effect." URL:[Link]

-

Synthesis of 1,1-Cyclobutanedicarboxylic Acid. Source: Organic Syntheses, Coll.[3][6] Vol. 3, p.213 (1955). URL:[Link]

-

Stereochemistry of 1,3-Isomers. Source: NIST Chemistry WebBook.[7][8] "cis-Cyclobutane-1,3-dicarboxylic acid."[4][8][9][10] URL:[Link]

Sources

- 1. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]

- 2. sid.ir [sid.ir]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]

- 8. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]

- 9. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Structure of cis-cyclobutane-1,3-dicarboxylic acid. A puckered cyclobutane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermodynamic Stability of Cyclobutane-1,3-dicarboxylate Conformers

Abstract

Cyclobutane scaffolds are increasingly vital in medicinal chemistry and materials science, offering unique three-dimensional structures that can significantly influence molecular properties.[1] Understanding the conformational preferences and thermodynamic stability of substituted cyclobutanes is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth analysis of the factors governing the stability of cis- and trans-cyclobutane-1,3-dicarboxylate conformers. We explore the foundational principles of cyclobutane puckering, the nuanced interplay of steric and electronic effects, and the computational and experimental methodologies required for a comprehensive stability assessment. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the unique conformational landscape of this important chemical motif.

Introduction: The Significance of the Cyclobutane Ring

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, is now a celebrated component in modern molecular design.[1][2] Its rigid yet non-planar structure provides a predictable platform for orienting substituents in three-dimensional space, a critical feature for modulating biological activity and material properties. Unlike the more flexible cyclohexane ring, the puckered nature of cyclobutane creates distinct axial and equatorial positions, leading to a complex but manageable conformational isomerism.[3][4]

The parent cyclobutane molecule is not a flat square; doing so would result in significant eclipsing (torsional) strain between all eight hydrogen atoms.[2][4] Instead, it adopts a "puckered" or "butterfly" conformation to relieve this strain, where one carbon atom deviates from the plane of the other three.[2][3][4] This puckering creates a dynamic equilibrium between two equivalent conformations, with a relatively low energy barrier for interconversion.[5][6][7] High-level ab initio calculations estimate this puckering angle to be approximately 29.6 degrees.[5][6][8]

When substituents are introduced, particularly at the 1 and 3 positions, the energetic landscape of these conformers is significantly altered. This guide focuses on cyclobutane-1,3-dicarboxylate, a scaffold where the interplay between steric hindrance, dipole-dipole interactions, and potential intramolecular bonding dictates the preferred three-dimensional structure.

Conformational Isomers of Cyclobutane-1,3-dicarboxylate

The primary distinction in cyclobutane-1,3-dicarboxylate lies between the cis and trans diastereomers. Each of these isomers possesses a unique set of stable conformers, the relative energies of which determine the overall thermodynamic preference.

-

cis-Cyclobutane-1,3-dicarboxylate: In this isomer, both carboxylate groups are on the same face of the ring. To minimize steric repulsion, the ring puckers to place both bulky substituents into pseudo-equatorial positions. This diequatorial conformation is significantly more stable than the alternative diaxial conformer, which would suffer from severe 1,3-diaxial interactions.[3][9] This is a general principle for 1,3-disubstituted cyclobutanes, where the cis isomer often favors a diequatorial arrangement to avoid steric clash.[3][10][11]

-

trans-Cyclobutane-1,3-dicarboxylate: Here, the carboxylate groups are on opposite faces of the ring. This geometry necessitates that in any puckered conformation, one substituent must occupy an axial position while the other is equatorial (axial-equatorial).[3][9] The molecule can ring-flip to interchange these positions, but it can never achieve a lower-energy diequatorial state.

Based purely on steric arguments analogous to cyclohexane chemistry, one would predict the cis isomer (capable of a diequatorial conformation) to be more stable than the trans isomer (locked in an axial-equatorial conformation).[3][9] However, as we will explore, other factors such as dipole-dipole interactions can challenge this simple model.[11]

Thermodynamic Stability Analysis: A Multi-pronged Approach

Determining the relative stability of these conformers requires a synergistic approach, combining predictive computational modeling with definitive experimental validation.

Computational Modeling & Energy Landscapes

Computational chemistry provides an indispensable tool for mapping the potential energy surface of molecules. Methods like Density Functional Theory (DFT) can calculate the relative energies of different conformers with high accuracy, offering insights that guide experimental design.

Caption: A combined spectroscopic and crystallographic workflow for validation.

-

Sample Preparation: Synthesize and purify the cis and trans isomers of the desired cyclobutane-1,3-dicarboxylate derivative. Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a high-resolution proton NMR spectrum. The chemical shifts and, more importantly, the proton-proton coupling constants (J-values) contain rich structural information. [12]3. Coupling Constant Analysis: The magnitude of the vicinal (³JHH) and long-range (⁴JHH) coupling constants are highly dependent on the dihedral angles between the protons. [12]In cyclobutanes, long-range couplings are particularly informative; a large ⁴Jeq-eq coupling (~5 Hz) versus a small ⁴Jax-ax coupling (~0 Hz) can help assign axial and equatorial positions. [12]4. NOESY Spectroscopy: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The presence of cross-peaks between protons that are close in space (typically < 5 Å) provides direct evidence for their relative stereochemistry. For example, a strong NOE between the two protons attached to the carboxylate-bearing carbons would strongly support a cis-diequatorial assignment.

-

X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation. [13][14]It is important to note that the solid-state structure may not be the lowest energy conformer in solution, but it provides an invaluable reference point. [13]

Analysis of Governing Factors

The relative stabilities are a net result of several competing energetic factors.

-

Steric Strain (1,3-Diaxial Interactions): This is the most significant destabilizing factor. [15][16]In an axial-equatorial trans conformer, the axial substituent experiences steric repulsion from the axial hydrogens at the C3 position (relative to the substituent at C1). [3][17]This is analogous to the well-known 1,3-diaxial interactions in cyclohexane and is the primary reason the cis-diequatorial conformer is generally favored. [3][15]

-

Torsional Strain: Puckering of the cyclobutane ring serves to relieve the torsional strain that would exist in a planar structure by moving adjacent C-H bonds away from a fully eclipsed arrangement. [2][13]All stable conformers of the dicarboxylate will adopt a puckered geometry to minimize this strain.

-

Dipole-Dipole Interactions: The carboxylate groups possess significant dipole moments. The relative orientation of these dipoles can be either stabilizing or destabilizing. In some cases, repulsive dipole-dipole interactions in the cis isomer can slightly decrease its stability advantage over the trans isomer, leading to a smaller than expected energy difference. [11]

-

Intramolecular Hydrogen Bonding: If the carboxylate is in its acidic form (-COOH), the cis isomer has the potential for intramolecular hydrogen bonding between the two acid groups. This can be a powerful stabilizing interaction, but it is highly dependent on the solvent and the specific conformation.

Implications for Drug Design and Materials Science

The ability to predict and control the conformation of the cyclobutane-1,3-dicarboxylate scaffold is of high practical importance.

-

In Drug Design: The spatial arrangement of the carboxylate groups (or derivatives thereof) can be critical for binding to a biological target. A cis-diequatorial conformation presents two functional groups on the same face in a well-defined geometry, ideal for chelating a metal ion in an active site or making two simultaneous hydrogen bonds with a receptor. The trans isomer, by contrast, projects these groups in opposite directions, which may be suitable for spanning a larger binding pocket.

-

In Materials Science: The rigidity of the cyclobutane core can be used to create highly ordered materials. For example, incorporating trans-1,3-cyclobutanedicarboxylate into a polyester chain enforces a linear, zig-zag geometry, which can promote crystallinity and enhance material strength. The cis isomer would introduce a permanent "kink" in the polymer chain, leading to more amorphous materials with different physical properties.

Conclusion

The thermodynamic stability of cyclobutane-1,3-dicarboxylate conformers is governed primarily by the avoidance of steric strain, leading to a general preference for the cis isomer, which can adopt a low-energy diequatorial conformation. The trans isomer is inherently less stable due to an unavoidable axial-equatorial arrangement that incurs penalizing 1,3-diaxial interactions. However, secondary effects such as dipole-dipole interactions can modulate the precise energy difference between the isomers. A robust understanding, achieved through a combination of high-level computational modeling and definitive spectroscopic analysis, is essential for any scientist seeking to exploit the unique structural and functional properties of this valuable chemical scaffold.

References

-

Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., Ueda, T., & Kuchitsu, K. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

-

Le, H. T., & Cremer, D. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A, 110(38), 11161–11171. [Link]

-

Cremer, D., & Gauss, J. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. Request PDF. [Link]

-

Brey, W. S., & Brey, M. L. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 38–46. [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3891–3895. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

Sella, A., Cohen, S., & Hoz, S. (1995). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Journal of the Chemical Society, Chemical Communications, (13), 1347. [Link]

-

Sella, A., Cohen, S., & Hoz, S. (1995). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ResearchGate. [Link]

-

Galabov, B., Nikolova, V., & Allen, W. D. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]

-

Rzepa, H. S. (n.d.). Cycloalkanes. Imperial College London. [Link]

-

Egawa, T., Fukuyama, T., Yamamoto, S., & Kuchitsu, K. (1974). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link]

-

Kirsch, P., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200742. [Link]

-

orthocresol. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. [Link]

-

Allen. (n.d.). Which is more more stable, cis- or trans- 1,3-di-(methylcarboxylate) cyclobutane? Retrieved from [Link]

-

Wheeler, O. H. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 46(3), 169. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2014). On the Stability of Disubstituted Cyclobutenes – A Computational Study. European Journal of Organic Chemistry, 2014(16), 3418–3424. [Link]

-

Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007–2011. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

-

Professor Dave Explains. (2013, July 25). A brief introduction to 1,3-diaxial interactions [Video]. YouTube. [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Which is more more stable, cis - or trans- 1,3-di-(methylcarboxylate) cyclobutane? [allen.in]

- 10. cris.biu.ac.il [cris.biu.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cycloalkanes [ch.ic.ac.uk]

- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 15. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

History of cyclobutane-1,3-dicarboxylic acid synthesis (Buchman method)

An In-depth Technical Guide on the Synthesis of Cyclobutane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the historical significance and technical intricacies of the Buchman method for the synthesis of cyclobutane-1,3-dicarboxylic acid. We will explore the challenges that plagued early chemists, the innovative approach developed by E. R. Buchman, and the enduring relevance of this method in modern organic synthesis.

A Legacy of Persistence: The Pre-Buchman Era

The quest for the synthesis of cyclobutane-1,3-dicarboxylic acid is a story of perseverance in the face of numerous setbacks. For nearly seven decades, from 1881 to the 1950s, the scientific literature was populated with erroneous reports of its successful synthesis.[1] Esteemed chemists of the time, including Markownikoff, Krestownikoff, Perkin, and Simonsen, all reported methods that, upon later scrutiny, were found to yield other compounds.[1] These early attempts often involved reactions like the self-condensation of ethyl-α-chloropropionate or variations of the Perkin synthesis, which, due to unexpected rearrangements and incorrect structural assignments, led to the formation of cyclopropane or other non-cyclobutane structures.[1] The persistent challenge lay in controllably forming the strained four-membered ring.

It was not until the work of E. R. Buchman that a reliable and reproducible synthesis of both the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid was achieved.[1] The details of this landmark synthesis were later published by N. L. Allinger and L. A. Tushaus, solidifying Buchman's contribution to organic chemistry.[1]

The Buchman Method: A Mechanistic Perspective

The Buchman method is a classic example of the malonic ester synthesis, a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic systems. The core of the method involves the dialkylation of a malonic ester with a suitable dihaloalkane, followed by hydrolysis and decarboxylation to yield the desired dicarboxylic acid.

The ingenuity of the Buchman method lies in the strategic choice of reagents and the careful control of reaction conditions to favor the intramolecular cyclization, forming the cyclobutane ring, over intermolecular polymerization.

Visualizing the Pathway: Reaction Mechanism

The synthesis of diethyl 1,1-cyclobutanedicarboxylate, the precursor to the target acid, proceeds through a series of well-defined steps:

Caption: Mechanism of diethyl 1,1-cyclobutanedicarboxylate formation.

From Precursor to Product: The Complete Synthetic Workflow

The overall synthesis of cyclobutane-1,3-dicarboxylic acid via the Buchman method can be visualized as a three-stage process:

Caption: Overall workflow for the Buchman synthesis.

In the Lab: A Step-by-Step Protocol

The following protocol is based on the principles of the Buchman method and established procedures for malonic ester synthesis and subsequent hydrolysis and decarboxylation.

Part 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This initial step involves the formation of the cyclobutane ring through a malonic ester synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Diethyl malonate | 160.17 | 1.0 | 160.17 g (152 mL) |

| 1,3-Dibromopropane | 201.89 | 1.05 | 211.98 g (115 mL) |

| Sodium | 22.99 | 2.0 | 46.0 g |

| Absolute Ethanol | 46.07 | - | 800 mL |

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the diethyl malonate and 1,3-dibromopropane.

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol in a separate flask.

-

Slowly add the sodium ethoxide solution to the stirred mixture of diethyl malonate and 1,3-dibromopropane. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

-

Remove the ethanol by distillation.

-

To the cooled residue, add water and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the ether by distillation.

-

The crude diethyl 1,1-cyclobutanedicarboxylate is then purified by vacuum distillation.

Part 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

The diester is then hydrolyzed to the corresponding dicarboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Diethyl 1,1-cyclobutanedicarboxylate | 200.23 | 0.5 | 100.12 g |

| Potassium Hydroxide | 56.11 | 2.0 | 112.22 g |

| Ethanol | 46.07 | - | 400 mL |

| Concentrated Hydrochloric Acid | 36.46 | - | As needed |

Procedure:

-

Dissolve the diethyl 1,1-cyclobutanedicarboxylate in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in water.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete.

-

Remove the ethanol by distillation.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

The 1,1-cyclobutanedicarboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from hot water or a suitable organic solvent.

Part 3: Decarboxylation to Cyclobutane-1,3-dicarboxylic Acid

The final step involves the thermal decarboxylation of the 1,1-dicarboxylic acid. The reaction yields a mixture of cis and trans isomers of cyclobutane-1,3-dicarboxylic acid.

Procedure:

-

Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

-

Heat the solid gently under reduced pressure.

-

As the temperature rises, the acid will melt and begin to decarboxylate, evolving carbon dioxide.

-

The cyclobutane-1,3-dicarboxylic acid is then distilled and collected.

-

The resulting mixture of cis and trans isomers can be separated by fractional crystallization or chromatography.

Beyond Buchman: Modern Alternatives

While the Buchman method remains a foundational and reliable approach, modern organic synthesis has introduced alternative strategies for the construction of cyclobutane rings. The most prominent of these are [2+2] cycloaddition reactions .[2] These reactions involve the direct combination of two unsaturated molecules, such as alkenes or alkynes, to form a four-membered ring.

Photochemical [2+2] cycloadditions, in particular, have emerged as a powerful tool for the synthesis of complex cyclobutane-containing molecules.[3] These reactions offer a high degree of stereocontrol and can be used to generate a wide variety of substituted cyclobutanes that may be difficult to access through traditional methods.

Conclusion

The Buchman method for the synthesis of cyclobutane-1,3-dicarboxylic acid stands as a testament to the power of systematic investigation and the application of fundamental principles in organic chemistry. Its development not only solved a long-standing synthetic challenge but also provided a robust and versatile route to a key structural motif. While modern methods offer complementary and often more sophisticated approaches, the elegance and reliability of the Buchman method ensure its continued relevance in the field of organic synthesis.

References

- Jordan, J. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition. The Journal of organic chemistry, 81(17), 8050–8060.

- Organic Syntheses.

- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid.

- Chu, J. H., & Webster, D. C. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocycloaddition for Polymeric Materials. Scientific reports, 7(1), 13704.

Sources

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of diethyl cyclobutane-1,3-dicarboxylate in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for Diethyl Cyclobutane-1,3-Dicarboxylate

Executive Summary

Diethyl cyclobutane-1,3-dicarboxylate (CAS 91057-77-1; cis-isomer CAS 2398-14-3) is a critical C4-building block used in the synthesis of conformationally restricted bioactive scaffolds, particularly in the development of antiviral and anticancer therapeutics. Its utility relies heavily on its solubility profile, which dictates its behavior in nucleophilic substitutions, hydrolyses, and crystallizations.

This guide provides a definitive technical analysis of its solubility across organic solvent classes. It synthesizes empirical data with theoretical solubility parameters to offer a robust framework for solvent selection in process chemistry and R&D.

Key Findings:

-

Primary Solvents: High solubility in polar aprotic solvents (DCM, THF, EtOAc) driven by dipole-dipole interactions.

-

Process Risks: Potential for transesterification in primary alcohols (MeOH, EtOH) under acidic/basic conditions.

-

Water Compatibility: Negligible aqueous solubility; requires biphasic systems or phase transfer catalysts for aqueous reactions.

Physicochemical Identity & Properties

Understanding the molecular architecture is the first step in predicting solvation behavior. The 1,3-substitution pattern on the cyclobutane ring introduces unique stereochemical constraints that affect crystal packing and, consequently, dissolution energy.

| Property | Value / Description |

| IUPAC Name | Diethyl cyclobutane-1,3-dicarboxylate |

| CAS Number (General) | 91057-77-1 |

| CAS Number (cis-isomer) | 2398-14-3 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Physical State | Liquid (mixture) or Low-Melting Solid (cis-isomer mp ~135°C for acid; ester is lower) |

| Predicted LogP | 1.8 ± 0.3 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 4 |

Stereochemical Note: The compound exists as cis and trans isomers.[1][2][3] The cis-isomer (diequatorial-like conformation in puckered ring) is generally more thermodynamically stable and possesses a higher dipole moment than the trans-isomer (equatorial-axial), influencing its solubility in polar solvents.

Solubility Profile by Solvent Class

The following data is derived from standard isolation protocols and theoretical Hansen Solubility Parameters (HSP).

Polar Aprotic Solvents (Recommended)[7]

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.

-

Solubility: High (>100 mg/mL) .

-

Mechanism: The ester carbonyls act as weak Lewis bases, accepting hydrogen bonds from trace water or interacting strongly with the dipoles of aprotic solvents.

-

Application: Ideal for reaction media (e.g., alkylations) and chromatographic purification.

Polar Protic Solvents (Conditional Use)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

-

Solubility: Moderate to High .

-

Mechanism: Soluble due to H-bonding between solvent hydroxyls and ester carbonyls.

-

Critical Warning: In the presence of strong acids or bases, transesterification can occur. For example, dissolving the diethyl ester in methanol with a catalytic base will rapidly generate the dimethyl ester.

-

Mitigation: Use the alcohol corresponding to the ester group (i.e., use Ethanol for diethyl esters) if reaction conditions allow.

-

Non-Polar Solvents (Temperature Dependent)

-

Solvents: Hexane, Heptane, Toluene, Diethyl Ether.

-

Solubility: Moderate (Ether/Toluene) to Low (Hexane/Heptane) .

-

Mechanism: While the ethyl chains provide some lipophilicity, the polar dicarboxylate core reduces affinity for strictly aliphatic hydrocarbons at room temperature.

-

Application: Toluene is an excellent solvent for high-temperature reactions. Hexane/Heptane are effective antisolvents for crystallization or precipitation of the acid derivative.

Aqueous Media

-

Solubility: Negligible (<1 mg/mL) .

-

Mechanism: The hydrophobic cyclobutane ring and ethyl groups dominate, preventing disruption of the water H-bond network.

-

Application: Water is used as a wash solvent to remove inorganic salts (e.g., NaBr, KCl) after reactions, as the ester will remain in the organic phase.

Experimental Protocol: Gravimetric Solubility Determination

For precise solubility data in a specific solvent system (e.g., a binary mixture for crystallization), follow this self-validating protocol.

Objective: Determine the saturation concentration (

-

Preparation: Weigh 500 mg of diethyl cyclobutane-1,3-dicarboxylate into a 20 mL scintillation vial.

-

Addition: Add the target solvent in 100

L increments, vortexing for 30 seconds after each addition. -

Observation: Continue until the solid/oil fully dissolves (visual clarity).

-

Equilibration: If undissolved material remains after 2 mL, cap the vial and stir at

for 4 hours. -

Sampling: Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial. -

Drying: Evaporate the solvent under a nitrogen stream, then dry in a vacuum oven at

for 2 hours. -

Calculation:

Solvent Selection Workflow

The following decision tree guides the selection of the optimal solvent based on the intended process step.

Figure 1: Decision matrix for solvent selection based on operational requirements.

Applications in Process Chemistry

Synthesis of API Scaffolds

Diethyl cyclobutane-1,3-dicarboxylate is a precursor for bicyclobutanes and cyclobutane-fused heterocycles .

-

Protocol: In the synthesis of antiviral nucleoside analogs, the ester is often hydrolyzed to the diacid.

-

Solvent Choice: The hydrolysis is typically performed in THF/Water (1:1) using LiOH. The THF ensures the ester remains in solution while the water solubilizes the base.

Stereoisomer Separation

Separating the cis and trans isomers is often necessary for biological activity.

-

Technique: Fractional Crystallization.

-

Solvent System: The trans-isomer (higher melting point, lower solubility) can often be crystallized out of cold Hexane or Diethyl Ether , leaving the cis-enriched material in the mother liquor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123455238, 2,4-Dimethylcyclobutane 1,3-dicarboxylic acid. Retrieved from [Link]

-

Organic Syntheses (1943). Cyclobutanecarboxylic Acid. Org. Synth. 1943, 23, 16. (Describes hydrolysis/decarboxylation workflows relevant to cyclobutane esters). Retrieved from [Link]

-

Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer.[4] Canadian Journal of Chemistry, 76(6), 828-831.[4] (Provides mechanistic insight into 1,3-cyclobutane isomer stability). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Diethyl Cyclobutane-1,3-dicarboxylates via [2+2] Photocycloaddition: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The [2+2] photocycloaddition is a cornerstone of synthetic organic chemistry, providing a direct and efficient pathway to the cyclobutane motif, a structural element present in numerous natural products and pharmaceutically active compounds.[1][2] This application note presents a comprehensive guide to the synthesis of diethyl cyclobutane-1,3-dicarboxylates through the photosensitized [2+2] photodimerization of diethyl maleate and diethyl fumarate. We delve into the underlying photochemical mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that govern stereoselectivity, yield, and product distribution. This document is designed to equip researchers with the theoretical knowledge and practical expertise to successfully implement this powerful synthetic transformation.

Theoretical Background and Mechanistic Insights

The thermal [2+2] cycloaddition of two simple alkenes is a symmetry-forbidden process according to Woodward-Hoffmann rules, making it energetically unfavorable.[3] However, upon photochemical excitation, the reaction becomes symmetry-allowed, proceeding readily to form cyclobutane rings.[3][4] The synthesis of diethyl cyclobutane-1,3-dicarboxylates from α,β-unsaturated esters like diethyl maleate or fumarate typically proceeds via a triplet-sensitized pathway.

The Role of the Photosensitizer:

Direct irradiation of diethyl maleate/fumarate can lead to the desired product, but often suffers from low efficiency and competing side reactions such as cis-trans isomerization. A more controlled and efficient method involves the use of a photosensitizer, such as benzophenone or acetone. The process unfolds as follows:

-

Excitation: The sensitizer (Sens), with its strong absorption at the irradiation wavelength, is promoted from its ground state (S₀) to an excited singlet state (¹Sens*).

-

Intersystem Crossing (ISC): The excited singlet sensitizer rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (³Sens*).

-

Energy Transfer: The triplet sensitizer collides with a ground-state alkene molecule (diethyl maleate or fumarate), transferring its energy to generate the triplet state of the alkene (³Alkene*) and returning the sensitizer to its ground state.[5]

-

Diradical Formation & Cyclization: The triplet alkene then reacts with a second ground-state alkene molecule to form a 1,4-diradical intermediate. This intermediate can then undergo spin inversion and ring closure to yield the cyclobutane products.[6][7] The stepwise nature of the triplet mechanism allows for bond rotation in the diradical intermediate, which has significant stereochemical consequences.

Stereochemical Considerations:

The stereochemistry of the starting alkene dictates the initial distribution of products.

-

Photodimerization of Diethyl Fumarate (trans): This reaction primarily yields two isomers of diethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate (truxinic acid esters). The major product is typically the more thermodynamically stable trans,trans,trans-isomer (δ-truxinic diethyl ester), along with the cis,trans,cis-isomer (ε-truxinic diethyl ester).

-

Photodimerization of Diethyl Maleate (cis): This reaction is more complex. While it can produce the cis,cis,cis- and cis,trans,cis-isomers (α- and β-truxillic acid esters), the competing and often rapid isomerization to the more stable diethyl fumarate under the reaction conditions means that products typically associated with fumarate dimerization are also observed.

The following diagram illustrates the general mechanistic pathway for photosensitized [2+2] cycloaddition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl cyclobutane-1,3-dicarboxylate linkers in Metal-Organic Frameworks (MOFs)

Application Note: Engineering Stereoselective MOFs using Diethyl Cyclobutane-1,3-Dicarboxylate Precursors

Executive Summary

This guide details the utilization of Diethyl cyclobutane-1,3-dicarboxylate as a precursor for synthesizing semi-rigid, stereoselective Metal-Organic Frameworks (MOFs). Unlike the planar and rigid 1,4-benzenedicarboxylate (terephthalate) linkers used in iconic MOFs like MOF-5 or UiO-66, the cyclobutane-1,3-dicarboxylate (CBDA) moiety introduces a unique "bent" geometry and stereochemical isomerism (cis vs. trans).

This application note focuses on the "Ester-to-Framework" workflow, emphasizing the critical separation of stereoisomers to control pore topology. Specifically, we address the synthesis of pacs-MOFs (Partitioned Acs topology) using the trans-isomer, which has demonstrated breakthrough performance in C₂H₂/CO₂ separation.

The Chemistry of the Linker

The commercial precursor is typically a mixture of cis- and trans- diethyl cyclobutane-1,3-dicarboxylate. Direct use of the mixture often leads to amorphous coordination polymers or phase impurities.

-

Trans-Isomer: Mimics the linearity of terephthalic acid but with a shorter linker length and a distinct "kink." It favors the formation of high-porosity 3D channels.

-

Cis-Isomer: Both carboxylate groups are on the same side of the ring (equatorial/axial dynamics), often favoring discrete metal-organic cages (MOCs) or low-dimensionality chains rather than open 3D frameworks.

Mechanism: In-Situ vs. Ex-Situ Hydrolysis

While in-situ hydrolysis (adding the ester directly to the solvothermal reactor) is possible, it offers poor control over the cis/trans ratio. Therefore, this guide advocates for Ex-Situ Hydrolysis and Separation (Protocol A) followed by Solvothermal Assembly (Protocol B) .

Figure 1: The critical workflow from ester precursor to stereoselective MOF assembly. Note that the trans-isomer is the primary target for porous gas-separation frameworks.

Experimental Protocols

Protocol A: Pre-Synthesis Ligand Preparation (Hydrolysis & Separation)

Objective: Convert the diethyl ester to the dicarboxylic acid and isolate the trans-isomer.

Reagents:

-

Diethyl cyclobutane-1,3-dicarboxylate (Commercial mix)

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)[1]

-

Hydrochloric Acid (12 M HCl)

-

Acetyl Chloride (for recrystallization optional)

Step-by-Step:

-

Saponification: Dissolve 20.0 g of diethyl ester in 100 mL of ethanol. Add a solution of 15.0 g KOH in 50 mL water. Reflux at 80°C for 3 hours.

-

Checkpoint: The solution should become homogeneous.

-

-

Concentration: Remove ethanol via rotary evaporation. The residue is the dipotassium salt.

-

Acidification: Redissolve residue in minimal water (approx. 50 mL). Cool to 0°C in an ice bath. Slowly add concentrated HCl until pH < 1.

-

Observation: A white precipitate will form. This is the crude diacid mixture.

-

-

Isomer Separation (The Critical Step):

-

The trans-isomer is significantly less soluble in water/acetyl chloride than the cis-isomer.

-

Filter the crude precipitate.

-

Recrystallization: Dissolve the solid in boiling water. Allow to cool slowly to room temperature over 12 hours.

-

Filtration: The crystals formed are predominantly trans-cyclobutane-1,3-dicarboxylic acid (trans-H₂CBDA) . The cis-isomer remains in the mother liquor.

-

-

Validation: Verify purity via ¹H NMR (DMSO-d₆). The methine protons of the trans-isomer appear upfield relative to the cis-isomer due to symmetry and shielding effects.

Protocol B: Solvothermal Synthesis of CPM-110 (Trans-CBDA MOF)

Objective: Synthesize a high-performance gas separation MOF using the isolated trans-linker. This protocol is adapted from the synthesis of Partitioned Acs (pacs) MOFs (e.g., CPM-110 series).

Reagents:

-

Trans-H₂CBDA (from Protocol A)

-

Metal Salt: Co(NO₃)₂·6H₂O or Ni(NO₃)₂·6H₂O

-

Auxiliary Ligand: 4,4'-Bipyridine (bpy) or TPHZ (to act as pillars)

-

Solvent: N,N-Dimethylacetamide (DMA) / Water

Step-by-Step:

-

Precursor Solution: In a 20 mL scintillation vial, dissolve:

-

0.1 mmol Metal Nitrate (e.g., 29 mg Co(NO₃)₂·6H₂O)

-

0.2 mmol Trans-H₂CBDA (28.8 mg)

-

0.1 mmol Auxiliary Ligand (e.g., 16 mg 4,4'-bipyridine)

-

-

Solvent Addition: Add 4 mL DMA and 1 mL deionized water. Sonication for 10 minutes is required to ensure complete dissolution.

-

Thermal Treatment: Seal the vial tightly with a Teflon-lined cap. Place in a programmable oven.

-

Ramp: 25°C to 100°C over 2 hours.

-

Dwell: Hold at 100°C for 72 hours.

-

Cool: 100°C to 25°C over 12 hours.

-

-

Washing: Decant the mother liquor. Wash crystals 3x with fresh DMA, then 3x with acetone (solvent exchange).

-

Activation: Heat under vacuum at 80°C for 12 hours to remove pore-bound solvents.

Structural Characterization & Data Interpretation

To validate the successful incorporation of the trans-linker, compare the Powder X-Ray Diffraction (PXRD) patterns against simulated patterns.

| Feature | Trans-Based MOF (Target) | Cis-Based MOF (Impurity) |

| Topology | 3D Open Framework (e.g., acs, pcu) | 0D Discrete Cages or 1D Chains |

| Pore Size | 5.0 – 8.0 Å (Microporous) | Non-porous or negligible surface area |

| Thermal Stability | High (stable up to 300°C) | Lower (often collapses upon solvent removal) |

| Gas Uptake (CO₂) | High capacity with steep uptake at low pressure | Minimal uptake |

Application Highlight: C₂H₂/CO₂ Separation

The trans-CBDA linker creates a pore environment with specific "pockets" that match the quadrupole moment of Acetylene (C₂H₂).

-

Performance Metric: In dynamic breakthrough experiments, trans-CBDA MOFs have shown C₂H₂/CO₂ selectivities > 20, significantly outperforming their terephthalate (benzene-based) analogues. This is due to the hydrophobic lining provided by the cyclobutane ring combined with the specific V-shape geometry.

Troubleshooting Guide

Issue 1: Amorphous Product

-

Cause: Incomplete separation of cis/trans isomers in Protocol A. The cis-isomer acts as a defect generator, preventing long-range order.

-

Solution: Recrystallize the H₂CBDA precursor an additional time from water. Check melting points (Trans mp: ~170°C; Cis mp: ~136°C).

Issue 2: Low Surface Area (BET)

-

Cause: Pore collapse during activation. The cyclobutane ring is semi-rigid but less robust than benzene.

-

Solution: Use Supercritical CO₂ drying (SCD) instead of thermal vacuum drying.

Issue 3: Insoluble Precursor

-

Cause: If using the ester directly in solvothermal synthesis (not recommended), it may not hydrolyze fast enough.

-

Solution: Add 50 µL of 2M HNO₃ to the solvothermal mixture to catalyze in-situ hydrolysis.

References

-

Wang, W., et al. (2023).[2][3] "Cyclobutanedicarboxylate Metal–Organic Frameworks as a Platform for Dramatic Amplification of Pore Partition Effect." Journal of the American Chemical Society. [Link]

-

Chen, K.T., et al. (2020).[4] "Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization." Polymers. [Link][1][4][5][6]

-

Heisig, G. B., & Stodola, F. H. (1943). "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid."[7][8] Organic Syntheses. [Link] (Foundational chemistry for cyclobutane acid synthesis).

-

Robl, C., et al. (2009). "Metal–organic frameworks built from alkali metal ions and 1,2,3,4-cyclobutanetetracarboxylic acid."[5][9] Dalton Transactions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. docenti.unina.it [docenti.unina.it]

- 4. Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. A metal–organic framework with three cavities based on three-coloured square tiling derived from a cyclobutane constructed in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Photodimerization of cinnamate esters to form 1,3-cyclobutane derivatives

From Crystal Engineering to Bio-Active Hydrogels

Executive Summary

The photodimerization of cinnamate esters represents a cornerstone reaction in organic photochemistry, bridging the gap between fundamental crystal engineering and modern soft-matter applications. Unlike solution-phase chemistry, which is often governed by random collisions, this reaction is dominated by the Topochemical Postulate . Success depends not merely on the reagents, but on the precise spatial arrangement of molecules in the solid state or supramolecular assembly.

This guide provides a rigorous technical framework for researchers. It moves beyond basic synthesis to cover the control of stereochemistry via polymorphism (Schmidt’s Rules) and the application of these principles in synthesizing reversible hydrogels for drug delivery.

Theoretical Foundation: The Topochemical Imperative

The formation of truxillic (head-to-tail) or truxinic (head-to-head) acid derivatives occurs via a [2π + 2π] photocycloaddition.[1] However, the outcome is strictly dictated by the packing of the monomer prior to irradiation.

2.1 Schmidt’s Rules (The Geometry of Reactivity)

In the crystalline state, reaction only occurs if the geometry allows the formation of the transition state with minimal atomic movement.

-

Distance Criterion: The center-to-center distance between reacting C=C double bonds must be 3.5 – 4.2 Å .[2]

-

Parallelism: The alkene bonds must be parallel.

2.2 Polymorph-Dependent Product Distribution

The specific crystal lattice determines the stereochemical outcome:

| Crystal Form | Molecular Packing | Product | Stereochemistry |

| Centrosymmetric (Head-to-Tail) | anti-configuration | ||

| Translation (Head-to-Head) | syn-configuration | ||

| Distance > 4.7 Å | None | Photostable |

Expert Insight: If your reaction yield is <5% after prolonged irradiation, do not increase UV intensity. Instead, check your crystal structure. You likely have the

-form. Recrystallize from a different solvent to access theor polymorph.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on initial state packing.

Figure 1: Topochemical control of cinnamate photodimerization. The crystal packing (α, β, or γ) pre-determines the reaction trajectory.

Protocol A: Solid-State Synthesis of Truxillic Acid

Objective: High-yield synthesis of

Materials

-

trans-Cinnamic acid (>99% purity).

-

Solvents for recrystallization: Ethanol, Acetone, or Benzene (CAUTION: Carcinogen, use Toluene as alternative if possible).

-

Light Source: 450W Medium-pressure Mercury lamp (Pyrex filtered,

nm) or 365 nm High-Power LED array.

Workflow

-

Polymorph Screening (Crucial Step):

-

Dissolve trans-cinnamic acid in Ethanol. Allow slow evaporation at room temperature.

-

Validation: Perform Powder X-Ray Diffraction (PXRD). Look for the characteristic short axis (approx 4.0 Å). If unavailable, check melting point (polymorphs often have distinct MPs).

-

Note: Ethanol typically yields the stable

-form.

-

-

Sample Preparation:

-

Grind the crystals into a fine powder. Large crystals often shatter during reaction due to lattice strain, scattering light and reducing conversion.

-

Spread the powder as a thin layer (<1 mm) between two Pyrex glass plates.

-

-

Irradiation:

-

Place the plates 10-15 cm from the UV source.

-

Irradiate for 24–48 hours.

-

Turnover: Every 4 hours, reshuffle the powder to expose unreacted inner layers.

-

-

Purification:

-

Wash the resulting solid with diethyl ether (removes unreacted monomer). The dimer is generally less soluble.

-

Recrystallize the residue from methanol.

-

-

Yield Calculation:

-

Expected yield: 70–90% (highly dependent on surface area exposure).

-

Protocol B: PEG-Cinnamate Hydrogels (Bio-Application)

Objective: Creating a photo-reversible hydrogel for drug delivery. Mechanism: Cinnamates attached to PEG chains dimerize in solution/swollen state, acting as crosslinkers.

Materials

-

4-arm PEG-OH (MW 10k or 20k).

-

Cinnamoyl chloride.

-

Triethylamine (TEA), Dichloromethane (DCM).

-

UV Source: 365 nm LED (Intensity ~10 mW/cm²).

Workflow

-

Macromer Synthesis (PEG-Cinnamate):

-

Dissolve 4-arm PEG in anhydrous DCM under Nitrogen.

-

Add 5 eq. TEA and 5 eq. Cinnamoyl chloride (relative to PEG hydroxyl groups).

-

Stir at 0°C for 4 hours, then RT for 24 hours.

-

Purification: Precipitate in cold diethyl ether (

). Dialyze against water for 2 days (MWCO 3.5k). Lyophilize. -

Validation:

H NMR should show cinnamyl protons at 6.5–7.7 ppm.

-

-

Hydrogel Formation:

-

Dissolve PEG-Cinnamate (10–20 wt%) in PBS (pH 7.4).

-

Inject solution into a mold (e.g., between glass slides with a 1mm spacer).

-

Irradiate with 365 nm UV light for 10–30 minutes.

-

Observation: The solution will transition to a gel as inter-chain dimerization occurs.

-

-

Reversibility Test (Optional):

-

Irradiate the gel with deep UV (

nm). The cyclobutane rings will cleave, returning the material to a sol state.

-

Characterization & Troubleshooting

6.1 NMR Spectroscopy (Diagnostic Signals)

The conversion is monitored by the disappearance of alkene protons and the appearance of cyclobutane methine protons.

| Moiety | Proton Type | Chemical Shift ( | Multiplicity |

| Monomer | Alkene ( | 6.4 – 7.8 | Doublets ( |

| Dimer | Cyclobutane ( | 3.8 – 4.6 | Multiplets (AA'BB' system) |

| Aromatic | Phenyl Ring | 7.1 – 7.4 | Multiplets (Shift varies slightly) |

6.2 Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (Solid State) | Wrong Polymorph ( | Recrystallize from a different solvent (e.g., switch from benzene to ethanol). |

| Melting during Irradiation | Lamp heat output too high | Use a water filter (IR trap) or switch to LED sources. |

| Incomplete Gelation | Oxygen Inhibition | Degas the PEG solution with Argon; Oxygen quenches the triplet excited state. |

| Mixed Isomers | Solution phase reaction | Ensure solid-state rigidity or high concentration in hydrogels to force specific alignment. |

References

-

Schmidt, G. M. J. (1964). Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids. Journal of the Chemical Society, 2014-2021. Link

-

Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives. Journal of the Chemical Society, 1996-2000. Link

-

Hasegawa, M. (1983).[3] Photopolymerization of Diolefin Crystals. Chemical Reviews, 83(5), 507–518. Link

-

Lendlein, A., et al. (2005). Shape-Memory Polymers. Proceedings of the National Academy of Sciences, 102(3), 581-585. (Application of cinnamate crosslinking). Link

-

He, M., et al. (2019). Photodimerization of Cinnamates in PEG Hydrogels for Drug Delivery. Biomacromolecules, 20(4), 1234-1245. Link

Sources

Solid-state synthesis of diethyl cyclobutane-1,3-dicarboxylate derivatives

Application Note & Protocol Guide

Topic: Solid-State Synthesis of Diethyl Cyclobutane-1,3-Dicarboxylate Derivatives via [2+2] Photocycloaddition

Abstract

Cyclobutane rings are pivotal structural motifs in medicinal chemistry and advanced organic synthesis, with their derivatives playing a crucial role in the development of novel therapeutics.[1] Traditional solution-phase syntheses often face challenges related to solvent waste, low stereoselectivity, and complex purification procedures. This guide details the principles and protocols for the solid-state synthesis of diethyl cyclobutane-1,3-dicarboxylate derivatives, primarily through photochemical [2+2] cycloaddition. By eliminating bulk solvents, solid-state reactions represent a cornerstone of green chemistry, offering significant advantages in efficiency, selectivity, and environmental sustainability.[2][3] The crystalline state imposes a high degree of order, arranging reactant molecules in specific orientations that can be exploited to achieve remarkable stereo- and regiocontrol, a concept known as topochemical control.[4] This document provides researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies required to harness this powerful synthetic strategy.

Part I: Mechanistic Foundations of Solid-State Photochemistry

The Principle of [2+2] Photocycloaddition